molecular formula C13H15BrO4 B1413585 3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester CAS No. 1948234-12-5

3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester

Cat. No.: B1413585
CAS No.: 1948234-12-5
M. Wt: 315.16 g/mol
InChI Key: MHPDAOILHDAWGM-UHFFFAOYSA-N
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Description

3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester (CAS: 1948233-82-6) is a brominated benzoic acid derivative with the molecular formula C₁₄H₁₇BrO₄ and molecular weight 329.20 . Its structure features a methyl ester group at the carboxylic acid position, a bromine atom at the 3-position, and a tetrahydropyran-4-yloxy substituent at the 5-position. This compound is primarily utilized in pharmaceutical synthesis and organic chemistry due to its steric bulk and lipophilic properties, which enhance membrane permeability in drug candidates .

Properties

IUPAC Name

methyl 3-bromo-5-(oxan-4-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO4/c1-16-13(15)9-6-10(14)8-12(7-9)18-11-2-4-17-5-3-11/h6-8,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPDAOILHDAWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzoic Acid Methyl Ester Core

The benzoic acid methyl ester core bearing a bromine substituent at the 3-position is often prepared first. This can be achieved by:

  • Starting Material: 3-bromo-5-methylbenzoic acid or its derivatives.
  • Typical Reaction: Oxidation of 3-bromo-5-methylbenzoic acid precursors or direct esterification of the acid to form the methyl ester.

For example, 3-bromo-5-methylbenzoic acid can be synthesized by oxidation of (3-bromo-5-methylphenyl)methanol using potassium permanganate under reflux conditions in acetone-water mixture, followed by acidification and extraction to yield the acid in about 60% yield.

Introduction of the Tetrahydropyran-4-yloxy Group

The key functionalization involves the etherification of the benzoic acid methyl ester at the 5-position with a tetrahydropyran-4-yloxy moiety. This is generally carried out through:

  • Reagents: Use of 2-(2-bromoethoxy)tetrahydropyran or similar tetrahydropyranyl bromide derivatives as alkylating agents.
  • Base: Sodium hydride (NaH) or other strong bases to deprotonate the phenolic hydroxyl group (if starting from a hydroxybenzoate intermediate).
  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF).
  • Conditions: Ice cooling initially during base addition, followed by stirring at elevated temperatures (~70 °C) for extended periods (e.g., 10 hours).

This method was demonstrated in the synthesis of related compounds, where 1-(diphenylmethyl)-3-hydroxyazetidine was reacted with 2-(2-bromoethoxy)tetrahydropyran in the presence of NaH in DMF, yielding the etherified product in good yield (73%). Although this example is for a different core, the reaction principles apply similarly to the benzoic acid methyl ester system.

Purification and Isolation

  • Work-up: After reaction completion, the mixture is quenched with water, extracted with ethyl acetate or ethyl acetate derivatives, washed with brine, and dried over sodium sulfate.
  • Purification: Silica gel column chromatography is typically employed to isolate the pure product as an oil or crystalline solid.

Optional Hydrolysis and Further Functionalization

If necessary, the methyl ester can be hydrolyzed to the corresponding acid using aqueous lithium hydroxide in tetrahydrofuran (THF) at room temperature, followed by acidification and extraction. Further amidation or other derivatizations can be performed using coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt).

Summary of Preparation Steps in Tabular Form

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Oxidation of methyl group KMnO4 in acetone/water, reflux 1 h ~60 From (3-bromo-5-methylphenyl)methanol to acid
2 Esterification Acid + Methanol (acid catalysis or other esterification methods) Variable To form methyl ester core
3 Etherification NaH, 2-(2-bromoethoxy)tetrahydropyran, DMF, 70 °C, 10 h ~70-75 Introduction of tetrahydropyran-4-yloxy group
4 Purification Extraction, silica gel chromatography - Isolation of pure product
5 Optional Hydrolysis LiOH in THF/H2O, room temp to 40 °C - Conversion to acid intermediate if needed

Detailed Research Findings

  • The etherification step is critical and requires careful control of base addition and temperature to prevent side reactions such as elimination or over-alkylation.
  • The use of NaH as a base in DMF is preferred due to its strong deprotonation ability and good solubility of reagents.
  • The tetrahydropyran protecting group is stable under the reaction conditions and can be selectively introduced without affecting the bromine substituent on the aromatic ring.
  • Purification by silica gel chromatography is effective for removing unreacted starting materials and side products, yielding high-purity ester.
  • Hydrolysis of the methyl ester under mild basic conditions is efficient and allows for further functionalization if required.
  • The overall synthetic route is scalable and amenable to modifications for structural analog synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acid derivatives.

    Hydrolysis: The major product is 3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid.

    Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester has shown potential as a precursor in the development of novel pharmaceutical agents. Its derivatives have been investigated for their activity against various diseases, including tuberculosis.

  • Case Study: A study identified this compound as part of a series targeting polyketide synthase 13 (Pks13), crucial for the survival of Mycobacterium tuberculosis. The compound's derivatives demonstrated significant antitubercular activity, with minimal cardiotoxicity compared to other series .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules.

  • Reactions:
    • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to diverse substituted benzoic acids.
    • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
    • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, expanding its utility in synthetic pathways .
Reaction TypeMajor Products Formed
SubstitutionVarious substituted benzoic acid derivatives
Hydrolysis3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid
Oxidation/ReductionProducts vary based on specific conditions

Material Science

In material science, derivatives of this compound are explored for their potential applications in organic electronics and photonic devices due to their favorable electronic properties.

  • Application Example: Compounds similar to 3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester have been utilized in the fabrication of organic electroluminescent devices, showcasing their utility in advanced materials .

Biological Activity

3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester, also known as methyl 3-bromo-5-(tetrahydro-2H-pyran-4-yloxy)benzoate, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₉BrO₃
  • CAS Number : 1948234-12-5
  • SMILES Notation : COC(=O)c1cc(cc(c1)Br)OC2CCOCC2

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including those similar to 3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester, exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial and fungal strains.

For instance, a study on benzoic acid derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli . The presence of the tetrahydropyran moiety may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against microbial pathogens.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of 3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester have been evaluated in several cancer cell lines. In a comparative study, it was found that similar compounds exhibited varying degrees of antiproliferative activity against human cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells .

Table 1: Cytotoxic Activity of Benzoic Acid Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-715 ± 2
Compound BA54920 ± 1
3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl esterHT-29>50

The results indicate that while some derivatives show potent cytotoxicity, others may require further structural modifications to enhance their activity.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Studies suggest that benzoic acid derivatives can modulate protein degradation pathways such as the ubiquitin-proteasome system (UPS) and autophagy . The tetrahydropyran ring may play a role in enhancing interactions with these pathways, potentially increasing the compound's therapeutic efficacy.

Case Studies

A notable case study involved the evaluation of a series of benzoic acid derivatives for their ability to activate cathepsins B and L, enzymes crucial for protein degradation . Among the tested compounds, those structurally related to 3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester showed significant activation of these enzymes, suggesting potential applications in age-related disorders where protein homeostasis is disrupted.

In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound could effectively bind to active sites of key enzymes involved in metabolic pathways, corroborating its potential as a lead compound for drug development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and analogous brominated benzoic acid esters:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester C₁₄H₁₇BrO₄ 329.20 Bromo, tetrahydropyran-4-yloxy, methyl ester Lipophilic; pharmaceutical intermediates
3-Bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester C₉H₉BrO₄ 261.07 (calculated) Bromo, hydroxy, methoxy, methyl ester Synthesized via bromination (66.4% yield); reactive hydroxy group
3-Bromo-5-(tetrahydropyran-4-ylmethoxy)benzoic acid methyl ester C₁₄H₁₇BrO₄ 329.20 Bromo, tetrahydropyran-4-ylmethoxy, methyl ester Increased chain length vs. target compound
3-Bromo-4-fluoro-5-nitro-benzoic acid ethyl ester C₉H₇BrFNO₄ 292.06 Bromo, fluoro, nitro, ethyl ester Electron-withdrawing nitro group; reactive
Ethyl 3-bromo-4-cyano-5-methylbenzoate C₁₁H₁₀BrNO₂ 276.11 (calculated) Bromo, cyano, methyl, ethyl ester High reactivity due to cyano group
5-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester C₁₅H₁₅ClNO₄S 340.80 (calculated) Chloro, sulfonylamino, methyl ester Stabilized by sulfonyl group; synthesis intermediate

Physicochemical Properties

  • Melting Points: Derivatives with rigid substituents (e.g., 4-(tetrahydropyran-4-yloxy)benzaldehyde in , mp 95–96°C) exhibit higher melting points than flexible analogs.
  • Solubility: The tetrahydropyran-4-yloxy group enhances solubility in organic solvents (e.g., DCM, DMSO) compared to polar groups like hydroxy () or cyano ().

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester, and how does the tetrahydropyranyl group influence reactivity?

  • Methodological Answer : A typical synthesis involves bromination of a substituted benzoic acid precursor followed by esterification and etherification. The tetrahydropyran-4-yloxy group is introduced via nucleophilic substitution under basic conditions (e.g., NaH/DMF), leveraging the hydroxyl group’s reactivity on the benzene ring. The tetrahydropyranyl group enhances steric protection of the ester moiety, reducing hydrolysis during subsequent reactions . Characterization often employs 1H NMR^1 \text{H NMR} (e.g., δ 3.5–4.0 ppm for tetrahydropyranyl protons) and HPLC (≥90% purity) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed via reverse-phase HPLC using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Structural confirmation relies on single-crystal X-ray diffraction (as in analogous brominated esters, with R-factor <0.05) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to light and moisture due to its ester and ether functionalities. Storage at –20°C under inert gas (argon) in amber vials is recommended. Degradation products (e.g., free benzoic acid derivatives) can be monitored via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the bromine substituent affect regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

  • Methodological Answer : The bromine atom at the 3-position acts as a directing group, enabling selective coupling at the 5-position. Computational studies (DFT) suggest that the electron-withdrawing ester and ether groups lower the energy barrier for oxidative addition of palladium catalysts. Experimental yields >70% are achieved using Pd(PPh3_3)4_4 and aryl boronic acids .

Q. What challenges arise in analyzing its metabolic stability in biological systems, and how are they addressed?

  • Methodological Answer : The compound’s ester group is prone to hydrolysis by esterases in vitro. To mitigate this, researchers use LC-MS/MS with deuterated internal standards (e.g., d3_3-methoxy analogs) to quantify degradation products. Microsomal stability assays (human liver microsomes, NADPH cofactor) reveal a half-life <30 minutes, necessitating prodrug strategies for in vivo applications .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) identify charge distribution on the aromatic ring, highlighting the 5-position as electrophilic. Solvent effects (e.g., DMSO) are modeled using the Polarizable Continuum Model (PCM), aligning with experimental observations of regioselective nitration at the 5-position .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

  • Methodological Answer : Discrepancies in antimicrobial activity (e.g., MIC values varying by >10 µM across studies) may stem from differences in assay conditions (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics) are recommended to validate results .

Methodological Notes

  • Spectral Data : Key NMR signals include δ 1.5–2.0 ppm (tetrahydropyranyl CH2_2), δ 3.7 ppm (methoxy ester), and δ 7.2–7.5 ppm (aromatic protons) .
  • Analytical References : For HPLC, use a gradient elution (10–90% acetonitrile over 20 min) to resolve degradation products .

This FAQ integrates experimental and computational approaches, emphasizing reproducibility and critical analysis of conflicting data. Researchers should prioritize peer-reviewed methodologies over vendor-specific protocols.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester
Reactant of Route 2
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3-Bromo-5-(tetrahydropyran-4-yloxy)benzoic acid methyl ester

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